molecular formula C14H7BrCl2 B13126039 10-Bromo-1,8-dichloroanthracene CAS No. 14935-25-2

10-Bromo-1,8-dichloroanthracene

Cat. No.: B13126039
CAS No.: 14935-25-2
M. Wt: 326.0 g/mol
InChI Key: XZLPQPYJGAVYGJ-UHFFFAOYSA-N
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Description

10-Bromo-1,8-dichloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at the 10th and 1st, 8th positions of the anthracene ring, respectively. It is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1,8-dichloroanthracene typically involves the halogenation of anthracene. One common method includes the bromination and chlorination of anthracene using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-1,8-dichloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Bromo-1,8-dichloroanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-1,8-dichloroanthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can then transfer energy to other molecules, resulting in various photochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • 9,10-Dibromoanthracene
  • 1,5-Dibromoanthracene
  • 9,10-Dichloroanthracene
  • 2-Chloroanthracene

Comparison: 10-Bromo-1,8-dichloroanthracene is unique due to the specific positions of the bromine and chlorine atoms on the anthracene ring. This unique substitution pattern imparts distinct photophysical properties, making it suitable for specific applications such as OLEDs and photodynamic therapy. In contrast, other similar compounds may have different substitution patterns, leading to variations in their chemical reactivity and applications .

Properties

CAS No.

14935-25-2

Molecular Formula

C14H7BrCl2

Molecular Weight

326.0 g/mol

IUPAC Name

10-bromo-1,8-dichloroanthracene

InChI

InChI=1S/C14H7BrCl2/c15-14-8-3-1-5-12(16)10(8)7-11-9(14)4-2-6-13(11)17/h1-7H

InChI Key

XZLPQPYJGAVYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl)Br

Origin of Product

United States

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